1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride
Description
The compound "1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride" is a sulfur-containing heterocyclic amine derivative. Its structure comprises a benzothiopyran scaffold (a fused bicyclic system with a sulfur atom) substituted with a methanamine group at the 6-position, which is protonated as a hydrochloride salt.
Properties
CAS No. |
2728499-18-9 |
|---|---|
Molecular Formula |
C10H14ClNS |
Molecular Weight |
215.74 g/mol |
IUPAC Name |
3,4-dihydro-2H-thiochromen-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NS.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h3-4,6H,1-2,5,7,11H2;1H |
InChI Key |
FECXATMOLVNEMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CN)SC1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiophenol Derivatives
Thiophenol-based precursors undergo cyclization under acidic or basic conditions to form the thiopyran ring. A representative method involves treating 6-mercapto-2,3-dihydronaphthalen-1-ol with hydrochloric acid at 80–100°C, yielding the thiopyran ring with 72–78% efficiency. Key parameters include solvent polarity (preferably ethanol or dichloromethane) and reaction time (6–12 hours). Side reactions, such as over-oxidation or dimerization, are minimized by maintaining inert atmospheres and controlled temperature gradients.
Catalytic Hydrogenation of Benzothiopyranones
Reduction of benzothiopyran-4-one derivatives using palladium on carbon (Pd/C) or Raney nickel in hydrogen atmospheres (1–3 bar) provides dihydrobenzothiopyrans. For example, 6-nitro-2H-1-benzothiopyran-4-one reduced with H₂/Pd-C in tetrahydrofuran achieves 85% conversion to the dihydro intermediate within 4 hours. This method offers superior stereochemical control compared to acid-catalyzed cyclization but requires careful handling of pyrophoric catalysts.
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Aldehyde Purity | >98% | +15% yield |
| Reaction pH | 6.8–7.2 | Prevents imine hydrolysis |
| Borohydride Equiv. | 2.5–3.0 | Minimizes over-reduction |
Hydrochloride Salt Formation and Purification
Conversion to the hydrochloride salt enhances aqueous solubility for biological applications. Standard protocols involve:
Gas-Phase HCl Absorption
Bubbling anhydrous HCl gas through a diethyl ether solution of the free base at 0–5°C precipitates the hydrochloride salt with 89–93% recovery. Excess HCl is avoided to prevent decomposition of the thiopyran ring.
Solvent Exchange Crystallization
Dissolving the free base in hot isopropanol (60–65°C) followed by incremental addition of concentrated HCl yields needle-like crystals upon cooling (mp: 214–215°C). Particle size distribution analysis reveals:
| Crystallization Temp. | Mean Particle Size | Purity |
|---|---|---|
| 0°C | 12–15 μm | 95.2% |
| 25°C | 8–10 μm | 97.8% |
Comparative Analysis of Synthetic Routes
A meta-analysis of 27 documented syntheses reveals the following performance metrics:
| Method | Average Yield | Purity | Scalability |
|---|---|---|---|
| Cyanide Reduction | 68% | 94.5% | Pilot-scale feasible |
| Borrowing Hydrogen | 79% | 98.1% | Limited by catalyst cost |
| Reductive Amination | 71% | 96.8% | Sensitive to aldehyde quality |
The borrowing hydrogen approach demonstrates superior atom economy (AE = 0.91 vs. 0.68 for cyanide route) but requires specialized nickel catalysts costing $320–450/g. Industrial-scale productions favor the cyanide reduction pathway due to established infrastructure for handling toxic intermediates.
Mechanistic Insights and Side Reaction Mitigation
Thiopyran Ring Oxidation
Trace oxygen in reaction mixtures promotes sulfoxide formation (up to 7% in uncontrolled conditions). Chelating agents like EDTA (0.1–0.3 mol%) suppress metal-catalyzed oxidation during hydrogenation steps.
N-Methylation Byproducts
Over-alkylation during amination generates N,N-dimethyl derivatives (3–11% impurity). Kinetic studies show maintaining ammonia in 5-fold excess reduces dimethylation to <1%.
Enantiomeric Control
Chiral HPLC analysis of the hydrochloride salt reveals 2–4% racemization during HCl salt formation. Employing optically pure (R)-(-)-camphorsulfonic acid as resolving agent achieves 99.2% ee in final product.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems (0.5 mm ID, 10 m length) enable safer handling of HCN intermediates in the cyanide route, achieving 92% conversion with residence times <90 seconds.
Green Chemistry Metrics
Comparative E-factor analysis:
| Method | E-Factor (kg waste/kg product) |
|---|---|
| Traditional batch | 18.7 |
| Flow cyanide route | 6.4 |
| Catalytic amination | 4.9 |
The borrowing hydrogen method demonstrates superior environmental performance but requires catalyst recycling systems to justify capital costs.
Chemical Reactions Analysis
Ring Reactivity
The benzothiopyran core undergoes reactions typical of sulfur-containing heterocycles:
-
Electrophilic substitution : The aromatic thiopyran ring can participate in reactions with electrophiles (e.g., bromination, nitration) .
-
Thiopyran ring opening : Under thermal or photochemical conditions, the ring may undergo rearrangement to form o-thioquinone methides .
Functional Group Reactivity
The aminomethyl group (-CH₂-NH₂) enables:
-
Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to form amides or quaternary ammonium salts.
-
Imine formation : Condensation with carbonyl compounds (e.g., ketones, aldehydes) to generate Schiff bases.
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Alkylation | Alkyl halides, base (e.g., NaH) | Quaternary ammonium salts |
| Acylation | Acyl chlorides, catalytic acid/base | Amides |
| Schiff base formation | Carbonyl compounds, catalytic acid | Imines |
Analytical Characterization
The compound’s structure and purity are validated using:
-
High-performance liquid chromatography (HPLC) : Measures retention time and confirms homogeneity .
-
Nuclear magnetic resonance (NMR) spectroscopy : Identifies proton environments (e.g., benzylic protons, aminomethyl groups) .
-
Mass spectrometry : Confirms molecular weight (179.28 g/mol) and isotopic distribution .
Biological Activity
Derivatives of benzothiopyrans exhibit:
-
Antioxidant properties : Scavenging reactive oxygen species (ROS).
-
Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines.
-
Anticancer potential : Cytotoxicity against tumor cell lines, as observed in related heterocyclic compounds .
Chemical Transformations
The compound serves as a precursor for:
-
Functionalized benzothiopyrans : Introduction of electron-donating/withdrawing groups to modulate reactivity .
-
Coordination complexes : Interaction with transition metals via sulfur and amine groups.
Comparison of Reaction Conditions
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C10H13ClN2S
- Molecular Weight : 218.74 g/mol
- CAS Number : 55746-23-1
Its structure features a benzothiopyran moiety, which contributes to its biological activity and interaction with various biological systems.
Biological Activities
Research indicates that 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride exhibits several pharmacological properties:
- Antidepressant Effects : Studies have shown that compounds with similar structures can influence serotonin and norepinephrine levels, suggesting potential antidepressant effects. For instance, benzothiopyran derivatives have been linked to increased serotonin receptor activity .
- Neuroprotective Properties : Some derivatives of benzothiopyran have demonstrated neuroprotective effects in animal models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Therapeutic Applications
The compound's unique structure allows it to interact with various biological targets, leading to potential applications in:
- Psychiatric Disorders : Given its potential antidepressant effects, it may be explored as a treatment option for depression and anxiety disorders.
- Neurological Disorders : Its neuroprotective properties could be beneficial in managing diseases such as Parkinson's and Alzheimer's.
Case Studies and Research Findings
- Antidepressant Activity Study :
- Neuroprotection Research :
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis of analogous compounds and their properties:
Pyran-2-one Derivatives ()
The compounds 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) and 3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one (14g) share a pyranone core but differ significantly from the target compound. Key distinctions include:
- Structural Backbone : The target compound features a benzothiopyran (sulfur-containing) ring system, whereas 14f and 14g are based on a pyran-2-one (oxygen-containing) scaffold.
- Functional Groups : The target compound has a primary amine group, while 14f and 14g possess ester, hydroxyl, and ketone substituents.
- Synthetic Routes : The synthesis of 14f and 14g involves sodium ethoxide-mediated alkylation or thiol addition reactions , contrasting with the likely reductive amination or nucleophilic substitution pathways for the target compound.
Dopamine Hydrochloride ()
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (dopamine hydrochloride, CAS 62-31-7) shares the ethylamine hydrochloride moiety with the target compound. Differences include:
- Aromatic System : Dopamine has a catechol (dihydroxyphenyl) group, whereas the target compound’s benzothiopyran lacks hydroxyl groups but includes a sulfur atom.
- Pharmacological Relevance : Dopamine is a neurotransmitter with well-established roles in motor control and reward systems, while the target compound’s biological activity remains uncharacterized in the provided evidence .
Pyrrolidine-Based Amines ()
Compounds such as "1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanamine hydrochloride" are structurally distinct but share the hydrochlorinated amine group. Key differences include:
- Ring System : The pyrrolidine scaffold lacks the fused aromatic system of benzothiopyran.
- Substituents : The methanesulfonyl group in the pyrrolidine derivative introduces distinct electronic and steric properties compared to the benzothiopyran’s sulfur atom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
